N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2-methyl-4-phenylbutyl)oxalamide
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Description
N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2-methyl-4-phenylbutyl)oxalamide is a useful research compound. Its molecular formula is C20H23ClN2O3 and its molecular weight is 374.87. The purity is usually 95%.
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Scientific Research Applications
Oxalamide Compounds in Supramolecular Structures
Oxalamide compounds play a significant role in the formation of supramolecular structures due to their ability to engage in strong hydrogen bonding interactions. In a study by Chang Wang et al., the structural analysis of an N,N'-bis(substituted)oxamide compound demonstrated the potential of oxalamides to contribute to three-dimensional supramolecular structures through classical O—H⋯O and N—H⋯O hydrogen bonds (Wang et al., 2016).
Oxalamide Derivatives in Chemical Synthesis
Oxalamide derivatives serve as key intermediates in chemical synthesis. A novel synthetic approach developed by V. Mamedov et al. leverages oxalamides for the synthesis of di- and mono-oxalamides, demonstrating the versatility of oxalamide compounds in organic synthesis (Mamedov et al., 2016).
Oxalamide in Material Science
In material science, oxalamide compounds have been explored for their nucleating effects on polymer crystallization. An investigation into bacterially synthesized poly(3-hydroxybutyrate-co-3-hydroxyhexanate) revealed that oxalamide compounds could significantly enhance the crystallization kinetics, indicating their potential application in improving the material properties of biodegradable plastics (Xu et al., 2018).
Oxalamide Complexes in Magnetic Properties
Oxalamide ligands contribute to the formation of multinuclear complexes with interesting magnetic properties. A study on oxamato/oxamidato ligands in multinuclear copper(II) complexes highlighted their role in promoting antiferromagnetic exchange interaction, showcasing the application of oxalamide derivatives in the field of molecular magnetism (Weheabby et al., 2018).
Properties
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3/c1-14-8-9-16(12-17(14)21)23-19(25)18(24)22-13-20(2,26)11-10-15-6-4-3-5-7-15/h3-9,12,26H,10-11,13H2,1-2H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEPFZLYMTYRJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C)(CCC2=CC=CC=C2)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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